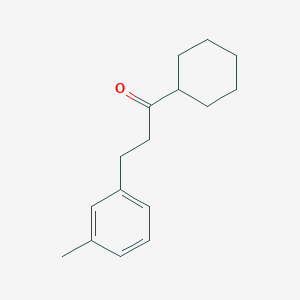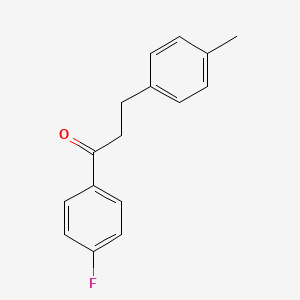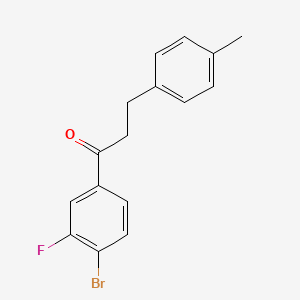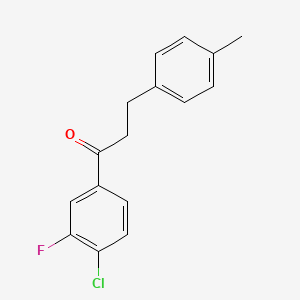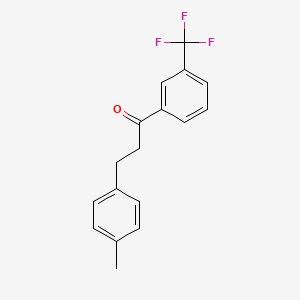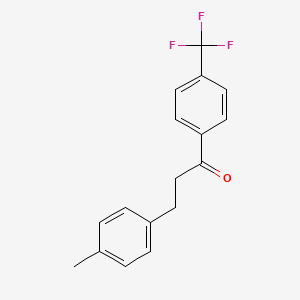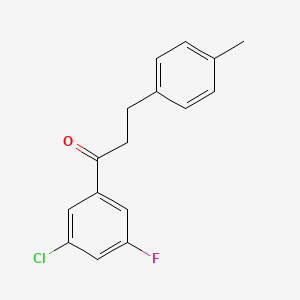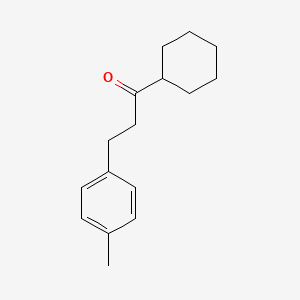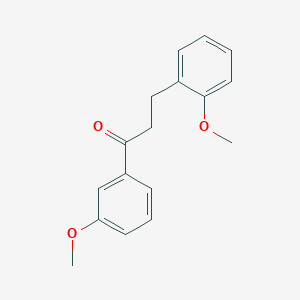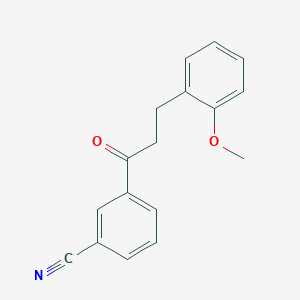
2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone, is related to various methoxyphenyl compounds that have been synthesized and studied for their molecular structures, chemical properties, and potential applications. Although the exact compound is not directly mentioned in the provided papers, the related compounds offer insights into the chemical behavior and characteristics that might be expected from 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including azo-coupling and oxidation processes. For instance, 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol was synthesized through an azo-coupling reaction, which is a method that could potentially be adapted for the synthesis of 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone . Additionally, the oxidation of a benzylphenol with silver oxide in alcoholic media resulted in benzylic ethers and an unusual dimer, indicating that similar oxidative conditions might be applicable in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using various spectroscopic techniques, such as NMR, ESI-MS, UV-Vis, and FT-IR . X-ray single-crystal diffraction is also a powerful tool to determine the crystal structure, as demonstrated for a related compound, which revealed the presence of two independent molecules in the unit cell and different conformations of the cyclohexenone rings . These methods could be employed to analyze the molecular structure of 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone.
Chemical Reactions Analysis
The chemical reactions of methoxyphenyl compounds can be complex, involving intramolecular charge transfers, as indicated by natural bond orbital (NBO) analysis . The molecular docking and quantum chemical calculations can predict the biological effects of these compounds, which might also be relevant for understanding the reactivity of 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenyl compounds can be inferred from their molecular parameters, such as bond lengths and angles, which are calculated using density functional theory (DFT) . The molecular electrostatic potential (MEP), HOMO-LUMO analysis, Fukui functions, RDG, and ELF are also performed to understand the electronic properties and reactivity patterns . These analyses provide a comprehensive understanding of the physical and chemical properties that could be expected for 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- Synthesis and Reactions of Thiophenes : Compounds like 5-alkyl-2,3-diarylthiophenes, which bear resemblance to the core structure of 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone, have been studied for their utility in treating inflammation and/or pain (Sikora, 2000).
- Molecular Structure Investigations : Molecular structures of compounds synthesized via Schiff bases reduction route, including structures similar to 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone, have been reported, detailing their hydrogen bonding and intermolecular interactions (Ajibade & Andrew, 2021).
Potential Therapeutic Applications
- Cancer Treatment : New compounds bearing structural similarities to 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone have been synthesized and characterized, showing promising properties as photosensitizers for photodynamic cancer therapy due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
- Antioxidant Capacities : Studies on licochalcones, structurally related to 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone, indicated their ability to reduce biofilm formation by marine bacteria and their varying antioxidant effectiveness in different experimental systems (He, Li, & Liu, 2012).
Analytical Chemistry Applications
- Spectrophotometric Determination : A compound structurally akin to 2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone, 3-(4-methoxyphenyl)-2-mercaptopropenoic acid, was synthesized and used for the highly sensitive and selective spectrophotometric determination of trace amounts of nickel in various materials (Izquierdo & Carrasco, 1984).
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-4-5-14(2)17(12-13)18(19)11-8-15-6-9-16(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVZFZUULLGYDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644275 |
Source


|
| Record name | 1-(2,5-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone | |
CAS RN |
898775-84-3 |
Source


|
| Record name | 1-Propanone, 1-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

